2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structural features and its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol can be achieved through several methods. One common approach involves the aldol condensation of campholenaldehyde with propanal, followed by hydrogenation and reduction . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using similar synthetic routes. The process typically includes the use of catalysts to enhance reaction efficiency and yield. The final product is then purified through distillation or crystallization techniques to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,3-Trimethyl-1-butanol: Another tertiary alcohol with a similar structure but different spatial arrangement of atoms.
2-Methyl-4-(2,2,3-trimethyl-3-cyclopentenyl)butanol: A structurally related compound used in fragrance applications.
Uniqueness: 2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol stands out due to its specific arrangement of methyl groups and the presence of a tertiary hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H22O |
---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,3,3-trimethyl-2-propan-2-ylbutan-1-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)10(6,7-11)9(3,4)5/h8,11H,7H2,1-6H3 |
InChI Key |
WQRJEFGWAMKEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CO)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.